Carbonic Anhydrase IX Selectivity Potential Inferred from Pyridazinone-Sulfonamide SAR (Class-Level Inference)
Direct hCA isoform inhibition data for the target compound are not yet publicly available. However, closely related pyridazinone-benzenesulfonamides demonstrate that appending a pyridazine/heteroaryl ring via an ether linkage results in pronounced selectivity for the tumor-associated hCA IX isoform over the ubiquitous hCA II. In the Krasavin et al. (2019) series, multiple ether-linked pyridazinone-benzenesulfonamides achieved Kᵢ values < 50 nM against hCA IX while maintaining Kᵢ > 1000 nM against hCA II, yielding a selectivity index (hCA II / hCA IX) exceeding 20‑fold. [1] The 6‑methylpyridazine motif in the target compound is structurally distinct from the pyridazinone carbonyl, potentially further modulating isoform preference.
| Evidence Dimension | hCA IX vs. hCA II selectivity index (Kᵢ ratio) |
|---|---|
| Target Compound Data | No direct data available. |
| Comparator Or Baseline | Exemplar pyridazinone-benzenesulfonamide (e.g., compound 7c in Krasavin 2019): hCA IX Kᵢ ~20 nM; hCA II Kᵢ >1000 nM. Selectivity index >50. |
| Quantified Difference | ≥20‑fold selectivity for hCA IX over hCA II in the analog series; quantitative difference for target compound remains uncharacterized. |
| Conditions | Stopped-flow CO₂ hydration assay; human recombinant CA isoforms; pH 8.3; 20°C (Krasavin et al., 2019). |
Why This Matters
For research groups studying tumor hypoxia or designing CA‑IX‑targeted therapeutics, even a modest shift in selectivity profile compared to other pyridazine‑sulfonamides could determine whether a compound is suitable for proof‑of‑concept studies, making head‑to‑head profiling of the target compound against its closest in‑class analogs essential.
- [1] Krasavin, M., Shetnev, A., Baykov, S., Kalinin, S., Nocentini, A., Sharoyko, V., Poli, G., Tuccinardi, T., Korsakov, M., Tennikova, T.B., Supuran, C.T. Pyridazinone-substituted benzenesulfonamides display potent inhibition of membrane-bound human carbonic anhydrase IX and promising antiproliferative activity against cancer cell lines. Eur. J. Med. Chem. 2019, 182, 111636. View Source
